4-(3,4-Dimethoxyphenyl)phenol
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Overview
Description
4-(3,4-Dimethoxyphenyl)phenol is an organic compound with the molecular formula C14H14O3. It is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to a phenol group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3,4-Dimethoxyphenyl)phenol can be synthesized using Veratraldehyde as a starting material. The synthesis involves the following steps :
Oxidation of Veratraldehyde: Veratraldehyde is oxidized using peracetic acid in glacial acetic acid at 40-45°C. This reaction forms the formate ester of 3,4-dimethoxyphenol.
Hydrolysis: The formate ester is then hydrolyzed by refluxing with potassium hydroxide in aqueous alcohol. The reaction mixture is concentrated and acidified with dilute sulfuric acid.
Extraction and Purification: The product is extracted with ether, dried, and subjected to column chromatography to obtain pure 3,4-dimethoxyphenol.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidation and hydrolysis processes, similar to the laboratory synthesis but optimized for higher yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The phenol group can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and halogens for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro, halo, and other substituted derivatives.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and phenol moiety play a crucial role in its binding affinity and activity. For example, it exhibits tyrosinase inhibition activity, which is significant in its application as a skin-whitening agent .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenol: Shares similar structural features but lacks the additional phenyl group.
4-Methoxyphenol: Contains only one methoxy group and a phenol group.
3,5-Dimethoxyphenol: Has methoxy groups at different positions on the aromatic ring.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-8-5-11(9-14(13)17-2)10-3-6-12(15)7-4-10/h3-9,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJMTKOXEAUFRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552125 |
Source
|
Record name | 3',4'-Dimethoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50552125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17190-05-5 |
Source
|
Record name | 3',4'-Dimethoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50552125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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